molecular formula C11H7N7O4 B3366344 9-(2,4-Dinitrophenyl)adenine CAS No. 136112-73-7

9-(2,4-Dinitrophenyl)adenine

Cat. No. B3366344
CAS RN: 136112-73-7
M. Wt: 301.22 g/mol
InChI Key: QPNNLHUBAVQESD-UHFFFAOYSA-N
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Description

9-(2,4-Dinitrophenyl)adenine is a chemical compound . More detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found on various chemical databases .


Synthesis Analysis

The synthesis of compounds similar to 9-(2,4-Dinitrophenyl)adenine has been discussed in several studies. For instance, a study discusses the synthesis of Schiff bases N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . Another study discusses the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) as a test for the carbon-oxygen double bond .


Molecular Structure Analysis

The molecular structure of 9-(2,4-Dinitrophenyl)adenine can be found in various chemical databases . The molecular formula is C11H7N7O4 .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is known as an addition-elimination (or condensation) reaction . A study discusses the synthesis of Schiff bases N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Physical And Chemical Properties Analysis

9-(2,4-Dinitrophenyl)adenine has various physical and chemical properties. Information about its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be found on various chemical databases .

Mechanism of Action

2,4-Dinitrophenol, which is chemically related to 9-(2,4-Dinitrophenyl)adenine, is a classic uncoupler of oxidative phosphorylation in mitochondria. It increases the proton current through pure lipid membranes, similar to other chemical uncouplers .

Safety and Hazards

The safety data sheet for 2,4-Dinitrophenol, which is chemically related to 9-(2,4-Dinitrophenyl)adenine, suggests that it is harmful if swallowed and should be kept away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

9-(2,4-dinitrophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7O4/c12-10-9-11(14-4-13-10)16(5-15-9)7-2-1-6(17(19)20)3-8(7)18(21)22/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNNLHUBAVQESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159667
Record name 9-(2,4-Dinitrophenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-Dinitrophenyl)adenine

CAS RN

136112-73-7
Record name 9-(2,4-Dinitrophenyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,4-Dinitrophenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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